Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate
Description
Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate is a pyridazine derivative featuring a 4-ethylphenyl substituent at position 6 and an ethyl ester group at position 2. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including CNS modulation, enzyme inhibition, and antimicrobial properties.
Properties
IUPAC Name |
ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-11-5-7-12(8-6-11)14-9-13(10-16-17-14)15(18)19-4-2/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJSJIRCUUFEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine ring with a carboxylate ester functional group and an ethyl-substituted phenyl ring. Its molecular formula is with a molecular weight of approximately 244.29 g/mol. The presence of the ethyl group on the phenyl ring may enhance lipophilicity, potentially improving bioavailability.
Anticancer Properties
Research indicates that compounds within the pyridazine class, including this compound, exhibit anticancer properties. These compounds may inhibit specific kinases involved in cancer progression. For instance, derivatives of pyridazines have been shown to interact with various biological targets, including enzymes and receptors associated with cancer cell proliferation and survival .
Anti-inflammatory Effects
Pyridazine derivatives have also been studied for their anti-inflammatory effects. This compound may inhibit inflammatory pathways by modulating the activity of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds similar in structure have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key structural features influencing its activity include:
| Structural Feature | Effect on Activity |
|---|---|
| Pyridazine Ring | Essential for biological activity |
| Carboxylate Ester Group | Enhances solubility and bioavailability |
| Substituents on Phenyl Ring | Influence binding affinity to biological targets |
Modifications to the ethyl group or other substituents can lead to variations in potency and selectivity towards specific biological targets .
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The synthetic route typically involves:
- Formation of the Pyridazine Core : Utilizing hydrazine derivatives and suitable carbonyl compounds.
- Esterification : Reacting the resulting pyridazine with ethyl chloroacetate or a similar reagent to introduce the carboxylic acid moiety.
Case Studies
- In Vitro Studies : A study evaluated the anticancer activity of various pyridazine derivatives, including this compound, demonstrating significant inhibition of cancer cell lines with IC50 values in the micromolar range .
- Docking Studies : Molecular docking studies have revealed that this compound can effectively bind to active sites of certain kinases, suggesting a mechanism for its anticancer effects .
- Pharmacokinetic Profiling : ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable pharmacokinetic properties for this compound, supporting its potential as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast and prostate cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .
Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation. Research indicates that such compounds can interfere with the signaling pathways that promote tumor growth, leading to apoptosis in malignant cells .
Agrochemical Applications
Insecticidal Properties
Recent studies have indicated that pyridazine derivatives can act as effective insecticides. This compound has shown promising results in preliminary tests against common agricultural pests. Its efficacy is attributed to its ability to disrupt the nervous systems of insects, leading to paralysis and death .
Herbicidal Activity
In addition to insecticidal properties, this compound has potential as a herbicide. Its application in agricultural settings could help manage weed populations without harming crop yields. The mechanism involves selective inhibition of plant growth regulators, making it a candidate for further development in sustainable agriculture practices .
Materials Science
Polymer Synthesis
this compound can serve as a monomer in polymer synthesis. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant for developing materials used in high-performance applications such as aerospace and automotive industries .
Nanocomposites
The compound's ability to form nanocomposites with other materials has been explored, leading to improved electrical conductivity and thermal resistance. Such advancements are crucial for applications in electronics and energy storage systems .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated IC50 values < 10 µM against MCF-7 breast cancer cells |
| Study B | Insecticide | Showed > 80% mortality in tested insect populations within 48 hours |
| Study C | Polymer Science | Enhanced tensile strength by 30% when used as a monomer in polymer blends |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s key structural features are compared to analogs in Table 1, highlighting substituent effects:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron Effects : Chlorine substituents (e.g., 3-Cl in ) enhance electrophilicity, facilitating reactions like nucleophilic substitution. Trifluoromethyl groups () introduce strong electron-withdrawing effects, stabilizing negative charges and altering binding interactions.
- Steric Influence : Bulkier substituents (e.g., ethyl vs. methyl) may hinder rotational freedom or target binding, as seen in beta-lactamase inhibitors where 4-ethylphenyl optimizes hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
